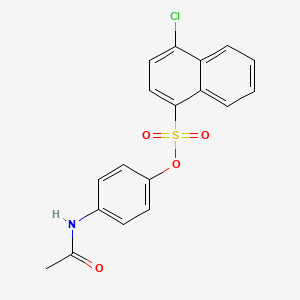
2,4-Dichlor-5-methoxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
Target of Action
It is structurally similar to dicamba (3,6-dichloro-2-methoxybenzoic acid), a well-known herbicide . Dicamba acts on broadleaf weeds, disrupting their growth processes . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar targets due to its structural similarity.
Mode of Action
Dicamba, a similar compound, disrupts plant growth by mimicking natural plant hormones, leading to abnormal growth and eventual plant death . It’s possible that 2,4-Dichloro-5-methoxybenzoic acid may have a similar mode of action.
Biochemical Pathways
Dicamba is known to interfere with nucleic acid metabolism and disrupt transport systems within plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may affect similar pathways.
Pharmacokinetics
Dicamba is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater . . These properties may influence the bioavailability of 2,4-Dichloro-5-methoxybenzoic acid.
Result of Action
Dicamba, a similar compound, is known to cause abnormal growth and eventual death in targeted plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-methoxybenzoic acid. For instance, Dicamba’s effectiveness can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, the action of 2,4-Dichloro-5-methoxybenzoic acid may also be influenced by such factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with methanol in the presence of sodium hydride in N,N-dimethylformamide (DMF) at 120°C for 12 hours. The reaction mixture is then cooled, and concentrated hydrochloric acid is added to acidify the solution. The product is extracted with diethyl ether, washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 2,4-dichloro-5-methoxybenzoic acid as a pale gray solid .
Industrial Production Methods
Industrial production methods for 2,4-dichloro-5-methoxybenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, methanol, and concentrated hydrochloric acid. Reaction conditions often involve elevated temperatures and specific solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A widely used herbicide with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar applications but different chemical structure.
Uniqueness
2,4-Dichloro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atoms contribute to its reactivity and effectiveness as an herbicide .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPJGPYGBCUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)



![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)


![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)





